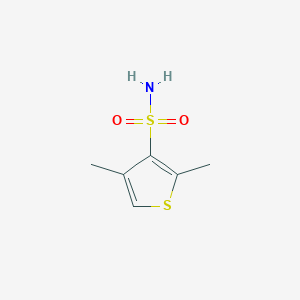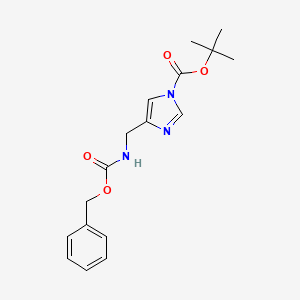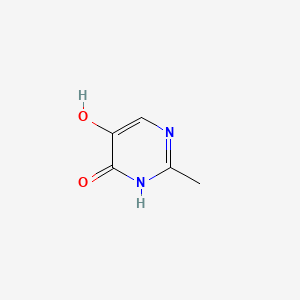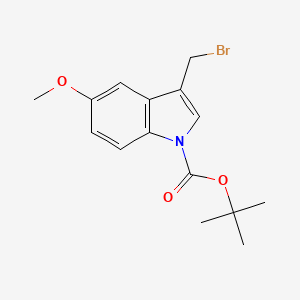
2,4-Dimethylthiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylthiophene-3-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their wide range of biological activities. Sulfonamides have been extensively studied for their antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . The presence of the thiophene ring in this compound adds to its unique chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylthiophene-3-sulfonamide typically involves the sulfonylation of 2,4-dimethylthiophene with sulfonyl chloride in the presence of a base. This method is effective due to the nucleophilic attack by ammonia, primary, or secondary amines on sulfonyl chlorides . The reaction conditions often include the use of organic or inorganic bases to facilitate the reaction .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves the Gewald reaction, Paal–Knorr synthesis, and other condensation reactions . These methods are scalable and efficient, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethylthiophene-3-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions are common, with reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Aplicaciones Científicas De Investigación
2,4-Dimethylthiophene-3-sulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
Thiophene: A five-membered heteroaromatic compound with a sulfur atom.
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness: 2,4-Dimethylthiophene-3-sulfonamide stands out due to the presence of both the thiophene ring and the sulfonamide group, which confer unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Propiedades
Fórmula molecular |
C6H9NO2S2 |
|---|---|
Peso molecular |
191.3 g/mol |
Nombre IUPAC |
2,4-dimethylthiophene-3-sulfonamide |
InChI |
InChI=1S/C6H9NO2S2/c1-4-3-10-5(2)6(4)11(7,8)9/h3H,1-2H3,(H2,7,8,9) |
Clave InChI |
WICSALYSMRRIOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1S(=O)(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B13099233.png)

![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)
![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)
![4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)
![3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine](/img/structure/B13099268.png)





![Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)

![[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride](/img/structure/B13099326.png)
